3,4-Methylenedioxycinnamic acid
Overview
Description
3,4-Methylenedioxycinnamic acid is an organic compound with the molecular formula C₁₀H₈O₄. It is characterized by the presence of a methylenedioxy group attached to a cinnamic acid backbone. This compound is known for its white crystalline appearance and is insoluble in water but soluble in organic solvents such as alcohols and ketones .
Mechanism of Action
Target of Action
The primary target of 3,4-Methylenedioxycinnamic acid is the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase . This enzyme plays a crucial role in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of secondary metabolites in plants.
Mode of Action
This compound acts as an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase . By inhibiting this enzyme, it interferes with the normal function of the phenylpropanoid pathway.
Biochemical Pathways
The phenylpropanoid pathway is a major secondary metabolic pathway in plants that produces a variety of compounds including flavonoids, lignins, and other phenolic compounds. The inhibition of the 4-hydroxycinnamoyl-CoA ligase enzyme by this compound disrupts this pathway, affecting the production of these compounds .
Result of Action
The inhibition of the phenylpropanoid enzyme by this compound leads to an increase in the formation of soluble phenolics, particularly vanillic acid . This can have various effects at the molecular and cellular levels, depending on the specific context and environment.
Biochemical Analysis
Biochemical Properties
3,4-Methylenedioxycinnamic Acid plays a significant role in biochemical reactions. It interacts with the enzyme 4-hydroxycinnamoyl-CoA ligase, inhibiting its function . This interaction affects the phenylpropanoid pathway, which is crucial for the biosynthesis of a variety of secondary metabolites in plants .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme 4-hydroxycinnamoyl-CoA ligase . This interaction inhibits the enzyme, affecting the phenylpropanoid pathway
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, interacting with the enzyme 4-hydroxycinnamoyl-CoA ligase
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Methylenedioxycinnamic acid can be synthesized through various methods. One common synthetic route involves the reaction of methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate with water and sodium hydroxide in tetrahydrofuran, followed by acidification with hydrochloric acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Methylenedioxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,4-Methylenedioxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is utilized in the production of fragrances, flavors, and pharmaceuticals.
Comparison with Similar Compounds
Cinnamic Acid: Lacks the methylenedioxy group, making it less reactive in certain chemical reactions.
3,4-Dimethoxycinnamic Acid: Contains methoxy groups instead of the methylenedioxy group, leading to different reactivity and applications.
Caffeic Acid: Has hydroxyl groups on the aromatic ring, providing distinct biological activities.
Uniqueness: 3,4-Methylenedioxycinnamic acid is unique due to its methylenedioxy group, which imparts specific chemical and biological properties. This structural feature enhances its reactivity in certain reactions and its ability to inhibit specific enzymes .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYZMGOKIROEC-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901400 | |
Record name | (2E)‐3‐(2H‐1,3‐Benzodioxol‐5‐yl)prop‐2‐enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream to yellow powder; [Alfa Aesar MSDS] | |
Record name | 3,4-(Methylenedioxy)cinnamic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18103 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000248 [mmHg] | |
Record name | 3,4-(Methylenedioxy)cinnamic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18103 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
38489-76-8, 2373-80-0 | |
Record name | 3,4-Methylenedioxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3,4-(methylenedioxy)cinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-METHYLENEDIOXYCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H0WPJ08Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Methylenedioxycinnamic acid exert its phytotoxic effects?
A: this compound (MDCA) exhibits phytotoxicity primarily by disrupting auxin homeostasis in plants. [] It accomplishes this through multiple mechanisms:
- Conversion to Piperonylic Acid: MDCA is metabolized into piperonylic acid (PA) within the plant. PA acts as an inhibitor of cinnamate-4-hydroxylase (C4H), an enzyme involved in the phenylpropanoid pathway. This inhibition affects the biosynthesis of various metabolites, contributing to the compound's phytotoxic properties. []
- Interference with Auxin Transport: MDCA disrupts auxin gradients by interfering with auxin efflux, impacting plant growth and development. []
- Alteration of Auxin Metabolism: MDCA influences auxin biosynthesis, conjugation, and catabolism, further contributing to the disruption of auxin homeostasis. []
Q2: How does this compound impact lignin production in plants?
A: this compound (MDCA) indirectly affects lignin production by inhibiting 4-coumarate:CoA ligase (4CL), a key enzyme in the phenylpropanoid pathway responsible for lignin biosynthesis. [] While MDCA itself doesn't directly increase lignin monomers, its presence can lead to a reduction in lignin content when combined with other allelochemicals like p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H8O4, and its molecular weight is 192.17 g/mol.
Q4: What is known about the stability of this compound?
A: While specific stability data for this compound under various conditions is limited in the provided research, we know that it can be synthesized into a stable crystalline solid, 5,6-Carbonyldioxyindole, which is susceptible to hydrolysis back to 5,6-dihydroxyindole. [] Further research is needed to fully elucidate its stability profile under different environmental conditions.
Q5: Are there any known catalytic properties or applications of this compound?
A: Current research primarily focuses on this compound as a substrate or inhibitor in biological systems, particularly concerning its interaction with enzymes like C4H and 4CL. [, ] Its potential as a catalyst in chemical reactions remains largely unexplored.
Q6: Have computational methods been employed to study this compound?
A: Yes, computational studies have been conducted on trans-3,4-(methylenedioxy)cinnamic acid, exploring its energy profile, structure, and spectroscopic properties using quantum chemical calculations. []
Q7: How does the structure of this compound influence its activity?
A: Structural modifications to this compound, particularly the presence or absence of the methylenedioxy group and the double bond at C-7, significantly affect its biological activity, especially its antiparasitic activity. [] Simplified derivatives lacking the double bond at C-7 demonstrated increased antiparasitic activity against Trypanosoma cruzi. [] This suggests that the methylenedioxy group and the double bond play crucial roles in its interaction with biological targets.
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